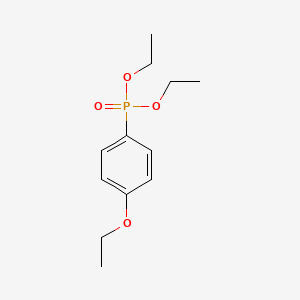

Diethyl (4-ethoxyphenyl)phosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl (4-ethoxyphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-ethoxyphenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (4-ethoxyphenyl)phosphonate typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 4-ethoxyphenyl bromide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl (4-ethoxyphenyl)phosphonate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acids.

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.

Major Products:

Hydrolysis: Yields phosphonic acids.

Substitution: Yields substituted phosphonates with different functional groups.

Applications De Recherche Scientifique

Organic Chemistry

Diethyl (4-ethoxyphenyl)phosphonate serves as a valuable building block in organic synthesis. It is used for preparing various phosphonate derivatives, which are crucial in developing new materials and pharmaceuticals. The compound's versatility allows it to participate in reactions such as oxidation to form phosphonic acids and nucleophilic substitutions where the ethoxy group can be replaced by other nucleophiles.

Research has indicated that this compound exhibits potential antimicrobial properties. Studies have shown that certain derivatives of this compound demonstrate significant activity against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial agent. Some derivatives have shown enhanced activity compared to conventional antibiotics, suggesting its utility in developing new therapeutic agents .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that specific modifications to the phosphonate structure significantly increased antibacterial activity, indicating potential for developing new antibiotics.

Case Study 2: Synthesis of Phosphonates

Another research project focused on synthesizing novel phosphonates using this compound as a precursor. The study highlighted the compound's role in creating complex molecular architectures that could be used in drug discovery .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for various phosphonates | Efficient synthesis methods |

| Antimicrobial Research | Potential against bacterial strains | Enhanced activity in derivatives |

| Medicinal Chemistry | Development of new therapeutic agents | Superior efficacy compared to antibiotics |

Mécanisme D'action

The mechanism of action of diethyl (4-ethoxyphenyl)phosphonate involves its ability to undergo hydrolysis and substitution reactions, leading to the formation of biologically active phosphonic acids and derivatives. These compounds can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

- Diethyl methylphosphonate

- Diethyl chloromethylphosphonate

- Diethyl benzylphosphonate

Comparison: Diethyl (4-ethoxyphenyl)phosphonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct reactivity and biological activity compared to other phosphonates. For instance, diethyl chloromethylphosphonate has a higher reactivity due to the electron-withdrawing effect of the chlorine atom, while diethyl benzylphosphonate exhibits different biological activities due to the benzyl group .

Activité Biologique

Diethyl (4-ethoxyphenyl)phosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and case studies.

This compound is characterized by its ability to undergo hydrolysis and nucleophilic substitution reactions. These reactions are crucial for its biological activity:

- Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield phosphonic acids, which are known to exhibit various biological effects.

- Nucleophilic Substitution : The ethoxy group can be substituted by various nucleophiles (amines, alcohols, thiols), leading to the formation of diverse phosphonate derivatives that may interact with biological targets.

This compound's biological activity is largely attributed to the resulting phosphonic acids and their derivatives, which can modulate enzyme activities and receptor functions.

Antimicrobial and Anticancer Properties

Research indicates that this compound serves as a precursor in synthesizing biologically active compounds with antimicrobial and anticancer properties. For instance, derivatives of phosphonates have shown significant inhibitory effects against specific enzymes involved in cancer progression and microbial resistance .

Table 1: Biological Activities of this compound Derivatives

Case Studies

-

Inhibition of Purple Acid Phosphatases (PAP) :

A study focused on the inhibitory effects of synthesized phosphonates on PAP, which is linked to bone resorption and metabolic disorders like osteoporosis. The results indicated that certain derivatives exhibited strong inhibitory activity, suggesting potential therapeutic applications in treating bone-related diseases . -

Anticancer Activity :

Another investigation highlighted the cytotoxic effects of this compound derivatives on human cancer cell lines. The compounds demonstrated significant activity against leukemia cells, showcasing their potential as anticancer agents .

Comparison with Related Compounds

This compound can be compared with other similar phosphonates to understand its unique properties:

Table 2: Comparison of Biological Activities

| Compound | Reactivity | Biological Activity |

|---|---|---|

| This compound | Moderate | Antimicrobial, anticancer |

| Diethyl methylphosphonate | High | Neurotoxic effects |

| Diethyl chloromethylphosphonate | Very High | Toxicity; limited therapeutic use |

The presence of the 4-ethoxyphenyl group in this compound contributes to its distinct reactivity profile compared to other phosphonates, enhancing its potential for specific biological interactions.

Research Findings

Recent studies have explored various aspects of this compound:

- Synthesis and Characterization : Efficient synthetic routes have been developed for producing this compound and its derivatives, emphasizing the importance of reaction conditions in achieving desired yields .

- In Vitro Studies : Investigations into the in vitro biological activities have revealed promising results regarding antioxidant properties and enzyme inhibition mechanisms, further supporting its application in drug development .

Propriétés

IUPAC Name |

1-diethoxyphosphoryl-4-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19O4P/c1-4-14-11-7-9-12(10-8-11)17(13,15-5-2)16-6-3/h7-10H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBWDNCPMZRZDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)P(=O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.